molecular formula C11H11N3 B2575638 Cyanomethyl-(3-ethylphenyl)cyanamide CAS No. 1384610-33-6

Cyanomethyl-(3-ethylphenyl)cyanamide

Cat. No.: B2575638
CAS No.: 1384610-33-6
M. Wt: 185.23
InChI Key: GYNAKWFCRWKYLT-UHFFFAOYSA-N
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Description

Cyanomethyl-(3-ethylphenyl)cyanamide is an organonitrogen compound featuring a cyanamide (N–CN) functional group substituted with a cyanomethyl moiety and a 3-ethylphenyl aromatic ring. This structure confers unique chemical reactivity and biological activity, making it relevant in synthetic chemistry and agrochemical research. Cyanamides are characterized by their dual nucleophilic (N) and electrophilic (CN) sites, enabling applications in cycloaddition reactions, pharmaceutical intermediates, and plant protection agents .

Properties

IUPAC Name

cyanomethyl-(3-ethylphenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-10-4-3-5-11(8-10)14(9-13)7-6-12/h3-5,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNAKWFCRWKYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanomethyl-(3-ethylphenyl)cyanamide typically involves the reaction of 3-ethylphenylamine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-ethylphenylamine attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the desired cyanamide compound.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl-(3-ethylphenyl)cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the cyanamide group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted cyanamides depending on the nucleophile used.

Scientific Research Applications

Cyanomethyl-(3-ethylphenyl)cyanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Cyanomethyl-(3-ethylphenyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Features of Cyanamide Derivatives

Compound Name Substituents Key Functional Groups Primary Applications
Cyanomethyl-(3-ethylphenyl)cyanamide Cyanomethyl, 3-ethylphenyl N–CN, aromatic ring Synthetic intermediates, agrochemicals (inferred)
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Phenyl, p-toluenesulfonyl N–CN, sulfonamide Cyanation reagent in metal-catalyzed reactions
Calcium Cyanamide (CaCN₂) Calcium ion, cyanamide N–CN⁻, ionic structure Fertilizer, herbicide
2-Cyano-N-(3-methylphenyl)acetamide 3-methylphenyl, acetamide N–CN, amide Pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Groups: NCTS contains a sulfonamide group, enhancing its stability and utility as a cyanation reagent. In contrast, this compound’s cyanomethyl group may increase electrophilicity at the CN group, favoring nucleophilic attacks .

Contrasts :

  • Cyanamide’s phytotoxicity limits its use to mature plants, whereas Calcium Cyanamide’s slower decomposition reduces acute toxicity . The ethylphenyl group in the target compound may mitigate phytotoxicity by slowing metabolic degradation .

Stability and Environmental Impact

  • Dicyandiamide : Exhibits structural stability under high pressure (24 GPa), with Raman shifts indicating bond shortening in functional groups .
  • This compound: Aromatic substituents likely enhance thermal stability compared to aliphatic cyanamides like cyanoacetamide .
  • Environmental Persistence : Calcium Cyanamide’s ionic nature leads to rapid soil integration, while aryl-substituted cyanamides may persist longer due to hydrophobic interactions .

Biological Activity

Cyanomethyl-(3-ethylphenyl)cyanamide is a compound within the cyanamide class, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological mechanisms, pharmacological potential, and relevant case studies.

This compound is synthesized through the reaction of 3-ethylphenylamine with cyanogen bromide, typically employing a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the cyanamide compound. This compound exhibits unique steric and electronic properties due to the presence of the 3-ethylphenyl group, which influences its reactivity and interactions with biological targets.

Target of Action

This compound primarily targets various biochemical pathways involved in cellular processes. It has been implicated in:

  • Stress Response Pathways : Particularly affecting the glyoxalase system and ascorbate-glutathione pathway.
  • Cellular Processes : Including cell division, intracellular transport, and maintenance of cell shape.

Pharmacokinetics

Computational assays have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound, suggesting its potential as a therapeutic agent. Its ability to interact with cytochrome P450 enzymes indicates a role in drug metabolism which is crucial for its pharmacological applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Anticancer Activity

This compound has shown promising results in anticancer assays. Notably, it has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Activity
SKOV3 (Ovarian Carcinoma)2.92 ± 0.28Significant cytotoxicity
A549 (Lung Carcinoma)9.89 ± 0.25Moderate activity
BT20 (Breast Carcinoma)4.98 ± 2.77Significant cytotoxicity
HCT116 (Colorectal Carcinoma)16.10 ± 1.20Moderate activity
MRC5 (Non-malignant Fibroblasts)Not significantNo cytotoxicity observed

The structure-activity relationship (SAR) analysis indicates that modifications to the compound can enhance its selectivity and potency against cancer cells while minimizing effects on non-cancerous cells .

Case Studies

  • Study on SKOV3 Cells : A recent study evaluated several derivatives of cyanomethyl compounds for their antiproliferative effects on SKOV3 cells, revealing that compounds with specific substituents exhibited enhanced activity compared to others .
  • CYP Enzyme Inhibition : Investigations into the inhibition of cytochrome P450 enzymes demonstrated that this compound could inhibit CYP1A2, CYP2C9, and CYP2C19 enzymes, which are pivotal in drug metabolism .

Q & A

Q. What are the recommended synthetic routes for preparing cyanamide derivatives like Cyanomethyl-(3-ethylphenyl)cyanamide?

Cyanamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, N-substituted cyanamides can be prepared by reacting amines with cyanogen bromide (BrCN) under controlled pH conditions (pH 8–10) to avoid polymerization . For arylcyanamide derivatives, copper-catalyzed cross-coupling reactions between aryl halides and cyanamide precursors have shown high regioselectivity . Key considerations include solvent choice (e.g., anhydrous acetonitrile) and temperature control (0–5°C) to stabilize reactive intermediates.

Q. What analytical techniques are critical for characterizing cyanamide compounds?

  • Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns and hydrogen bonding interactions (e.g., NH proton shifts at δ 8–10 ppm) .
  • Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities, such as centrosymmetric vs. non-centrosymmetric arrangements in metal-cyanamide complexes .
  • Chromatography : HPLC with UV detection (λ = 220–240 nm) is recommended for purity assessment, especially when detecting dicyandiamide impurities .

Q. How is cyanamide applied in agricultural research, and what methodological frameworks are used?

Cyanamides like hydrogen cyanamide (H2_2CN2_2) are used to break bud dormancy in horticulture. Experimental protocols involve:

  • Dose Optimization : Spraying dormant buds with 0.5–3.5% H2_2CN2_2 + 3% mineral oil, followed by sprouting evaluations at 15–37-day intervals .
  • Statistical Design : Randomized block designs with 6 replicates are standard to account for field variability. Polynomial regression models correlate dosage with sprouting rates (e.g., 1.5% H2_2CN2_2 increased pear bud sprouting by 40.2% vs. control) .

Q. What safety protocols are critical for handling cyanamide derivatives in lab settings?

  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to cyanamide’s acute toxicity (LD50_{50} = 150 mg/kg in rats) .
  • Waste Disposal : Neutralize aqueous cyanamide residues with hypochlorite solution (1:10 dilution) before disposal .
  • Emergency Response : For dermal exposure, wash with 2% acetic acid to counteract alkaline burns .

Advanced Research Questions

Q. How do contradictory dose-response outcomes in cyanamide applications arise, and how can they be resolved?

Contradictions often stem from species-specific responses and environmental factors. For example:

  • Pear Cultivars : 1.5% H2_2CN2_2 maximized sprouting in Pyrus communis , while grapevines (Vitis vinifera) showed reduced efficacy at 3.5% due to phytotoxicity .
  • Temperature Dependence : Warmer climates (e.g., Sicily) require lower doses (1.25%) to avoid overshooting bud-break thresholds .
    Methodological Resolution : Conduct pre-trials with staggered dosages and monitor microclimatic variables (soil pH, ambient humidity) to refine protocols.

Q. What is the impact of cyanamide on soil microbial communities and nutrient cycling?

Calcium cyanamide fertilizers alter soil ecology by:

  • pH Modulation : Increasing soil pH from 5.2 to 6.8, favoring nitrifying bacteria .
  • Microbial Biomass : Elevating microbial biomass carbon (Cmic) by 18–22% during crop growth .
  • Community Shifts : Phospholipid fatty acid (PLFA) analysis reveals distinct microbial clusters post-application, with Actinobacteria dominance in treated soils .
    Experimental Design : Pair amplicon sequencing (16S rRNA) with metabolic profiling (Biolog EcoPlates) to map functional changes.

Q. How can mechanistic insights from cyanamide catalysis inform material science applications?

Cyanamide’s catalytic role in PET depolymerization involves:

  • Hydrogen Bonding : DFT calculations show stronger H-bonding between cyanamide and ethylene glycol (vs. melamine), reducing activation energy by 15–20 kJ/mol .
  • Reaction Optimization : At 150°C, cyanamide achieves 92% BHET yield in 2 hours, outperforming conventional catalysts .
    Methodology : Use 1^1H NMR to track glycolytic intermediates and Arrhenius plots to derive kinetic parameters.

Q. What interstellar reaction pathways involve cyanamide, and how are they modeled?

Cyanamide (NH2_2CN) forms via gas-phase reactions like CN + CH3_3NH2_2 → NH2_2CN + CH3_3. Key findings include:

  • Kinetic Modeling : Rate coefficients (k = 1.2 × 1010^{-10} cm3^3 molecule1^{-1} s1^{-1} at 50 K) derived from CRESU experiments .
  • Astrochemical Detection : Rotational spectroscopy identifies NH2_2CN in Sgr B2 and M82, with branching ratios validated via RRKM theory .
    Experimental Approach : Combine supersonic jet reactors with quantum chemistry (CCSD(T)/aug-cc-pVTZ) to simulate interstellar conditions.

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